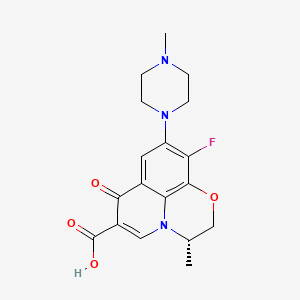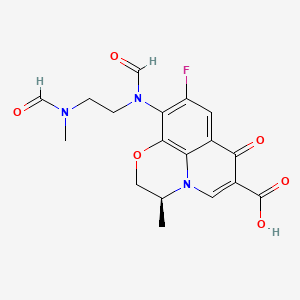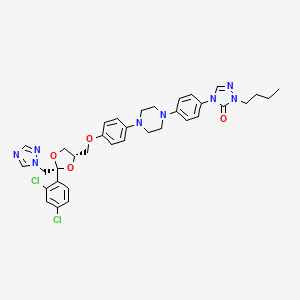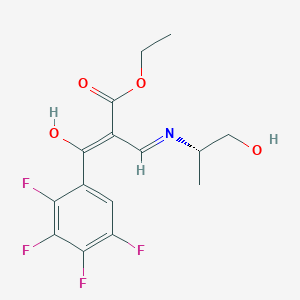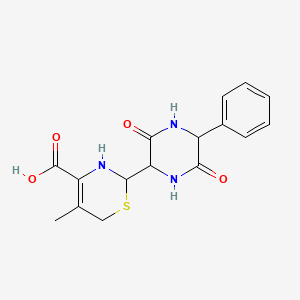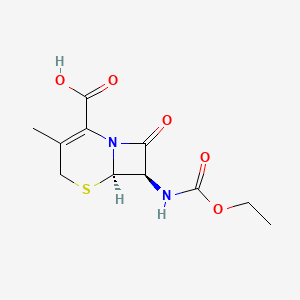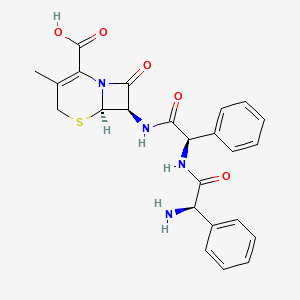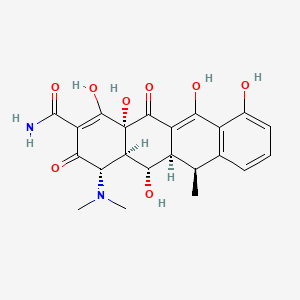
6-Epidoxycycline
描述
6-Epidoxycycline is a derivative of doxycycline, a well-known broad-spectrum antibiotic. It belongs to the tetracycline class of antibiotics, which are characterized by their four-ring molecular structure. This compound is formed as a side product during the synthesis of doxycycline and has similar antibacterial properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Epidoxycycline involves the semi-synthetic modification of oxytetracycline. The process typically includes the following steps:
Hydrogenation: Oxytetracycline undergoes hydrogenation to form methacycline.
Hydroxylation: Methacycline is hydroxylated to produce doxycycline.
Epimerization: During the hydroxylation process, this compound is formed as a side product
Industrial Production Methods: Industrial production of this compound follows similar steps as the laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product .
化学反应分析
Types of Reactions: 6-Epidoxycycline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxy derivatives .
科学研究应用
6-Epidoxycycline has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: It serves as a tool in studying bacterial resistance mechanisms and the effects of antibiotics on microbial communities.
Medicine: Research on this compound contributes to understanding the pharmacokinetics and pharmacodynamics of tetracycline antibiotics.
Industry: It is used in the quality control of pharmaceutical products to ensure the absence of impurities .
作用机制
6-Epidoxycycline exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal A site. This action blocks the addition of new amino acids to the growing peptide chain, effectively halting bacterial protein synthesis .
相似化合物的比较
Doxycycline: The parent compound, widely used as an antibiotic.
Methacycline: An intermediate in the synthesis of doxycycline.
Minocycline: Another tetracycline antibiotic with a similar structure but different pharmacokinetic properties
Uniqueness: 6-Epidoxycycline is unique due to its formation as a side product during doxycycline synthesis. Its structural differences confer distinct chemical properties, making it valuable for specific research applications and quality control processes .
属性
IUPAC Name |
(4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10-,14-,15+,17+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKRLCUYIXIAHR-IPJAVASBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316717 | |
| Record name | 6-Epidoxycycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3219-99-6 | |
| Record name | 6-Epidoxycycline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003219996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Epidoxycycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-EPIDOXYCYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK3J80P304 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How is 6-epidoxycycline detected and quantified in various samples?
A: Several analytical methods have been developed for the identification and quantification of this compound. High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (UV) is a widely used technique. [, ] In one study, researchers optimized an HPLC method using a micro-Bondapak C8 column and a mobile phase of acetonitrile-water-THF to determine this compound levels in doxycycline samples subjected to various temperatures. [] Another study employed ultra-performance liquid chromatography (UPLC) with UV detection for the quantification of this compound in aquatic animal muscle tissues. [] This method incorporated a modified QuEChERS extraction methodology for sample preparation and achieved high recovery rates and low detection limits for this compound. []
Q2: What is the significance of this compound as a degradation product?
A: this compound is a known degradation product of doxycycline, a commonly used tetracycline antibiotic. [] Studies have shown that doxycycline undergoes thermal degradation, leading to the formation of this compound and metacycline. [] This degradation process is more pronounced at higher temperatures and affects the stability of doxycycline formulations. [] The identification and quantification of this compound in doxycycline samples are crucial for quality control purposes, ensuring the efficacy and safety of the drug product. []
Q3: Can you elaborate on the isolation techniques employed for this compound?
A: Researchers have successfully isolated this compound from commercial metacycline samples using preparative column liquid chromatography on silica gel. [] While specific details about the method were not provided in the abstract, this technique highlights the feasibility of separating this compound from other related compounds. This isolation facilitates further characterization and investigation of its properties and potential applications.
Q4: Beyond HPLC, are there other analytical techniques for this compound analysis?
A: While HPLC is widely used, capillary electrophoresis (CE) offers an alternative approach for analyzing this compound. [] Though details about the specific CE method are limited in the provided abstract, this technique offers advantages such as high separation efficiency, short analysis times, and low sample consumption, making it a potentially valuable tool for this compound research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


